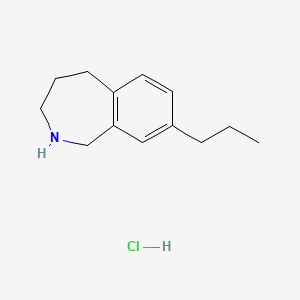

8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Description

8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a compound belonging to the class of hydrogenated benzazepines. Benzazepines are biologically important heterocyclic systems, often used in medicinal chemistry due to their diverse biological activities .

Properties

IUPAC Name |

8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-2-4-11-6-7-12-5-3-8-14-10-13(12)9-11;/h6-7,9,14H,2-5,8,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIWJGXJXJDWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(CCCNC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-(4-Propylphenyl)ethanol

The alcohol precursor is treated with phosphorus tribromide (PBr₃) under anhydrous conditions:

$$

\text{2-(4-Propylphenyl)ethanol} + \text{PBr}3 \rightarrow \text{2-(4-Propylphenyl)ethyl bromide} + \text{H}3\text{PO}_3

$$

Conditions :

Purification Strategies

- Liquid-Liquid Extraction : Biphasic separation using water and toluene removes residual phosphorous acids.

- Azeotropic Distillation : Reduces water content to ≤0.15% for subsequent reactions.

Alkylation and Amine Formation

Reaction with 1-Amino-2-Propanol

The bromide intermediate undergoes nucleophilic substitution with 1-amino-2-propanol:

$$

\text{2-(4-Propylphenyl)ethyl bromide} + \text{1-amino-2-propanol} \rightarrow \text{1-[2-(4-propylphenyl)ethylamino]propan-2-ol}

$$

Conditions :

Byproduct Mitigation

- Aqueous Extraction : Removes unreacted 1-amino-2-propanol and water-soluble impurities.

- Azeotropic Drying : Ensures anhydrous conditions for subsequent chlorination.

Cyclization to Form the Benzazepine Core

Thionyl Chloride-Mediated Chlorination

The secondary amine is treated with thionyl chloride (SOCl₂) to form a chloroammonium intermediate:

$$

\text{1-[2-(4-propylphenyl)ethylamino]propan-2-ol} + \text{SOCl}_2 \rightarrow \text{[2-(4-propylphenyl)ethyl]-(2-chloropropyl)ammonium chloride}

$$

Conditions :

Aluminum Chloride (AlCl₃)-Catalyzed Cyclization

Friedel-Crafts alkylation facilitates ring closure:

$$

\text{[2-(4-propylphenyl)ethyl]-(2-chloropropyl)ammonium chloride} \xrightarrow{\text{AlCl}_3} \text{8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine}

$$

Conditions :

Hydrochloride Salt Formation and Purification

Salt Crystallization

The free base is treated with hydrochloric acid (HCl) gas in ethyl acetate:

$$

\text{8-Propyl-2-benzazepine} + \text{HCl} \rightarrow \text{8-propyl-2-benzazepine hydrochloride}

$$

Conditions :

Enantiomeric Resolution

- Chiral HPLC : Achieves ≥99% enantiomeric excess (ee) for (R)-enantiomer.

- Recrystallization : Ethyl acetate/cyclohexane system yields hemihydrate crystals with ≥98.5% purity.

Comparative Analysis of Synthetic Routes

Key Observations :

- Method B (MsOH) offers superior yields and purity but requires costlier reagents.

- Method A (AlCl₃) is scalable but necessitates rigorous temperature control.

Industrial-Scale Optimization

Chemical Reactions Analysis

8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Scientific Research Applications

8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.

Industry: It is used in the development of new pharmaceuticals and as a building block in chemical synthesis.

Mechanism of Action

The mechanism of action of 8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets. It may act as a sodium channel blocker or an inhibitor of certain enzymes, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can be compared with other benzazepine derivatives such as:

Tolazoline: Used as a vasodilator.

Tolvaptan: Used for the treatment of hyponatremia.

Ivabradine: Used for heart rate reduction.

These compounds share a similar benzazepine core structure but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound .

Biological Activity

8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a compound classified under hydrogenated benzazepines, which are notable for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C13H20ClN

- Molecular Weight : 225.76 g/mol

- CAS Number : 1557971-16-0

Structural Characteristics

The structure of 8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine features a fused bicyclic system that is characteristic of benzazepines. This structural framework allows for various substitutions that can significantly affect its biological activity.

Pharmacological Properties

Research indicates that compounds within the benzazepine class exhibit a range of pharmacological activities:

- Neuroactive Effects : Similar benzazepines have been studied for their interactions with neurotransmitter receptors (dopamine and serotonin), suggesting potential applications in treating neurological disorders such as psychosis and Parkinson’s disease .

- Antibacterial and Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess antibacterial and anti-inflammatory properties.

- Cardiovascular Applications : The compound is being explored for its potential use in treating cardiovascular diseases due to its ability to modulate vascular functions.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its effects may be mediated through modulation of dopaminergic and serotonergic pathways, similar to other benzazepines .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related benzazepines:

Comparative Analysis

| Compound Name | Biological Activity | Therapeutic Applications |

|---|---|---|

| Tolazoline | Vasodilator | Hypertension |

| Tolvaptan | V2 receptor antagonist | Hyponatremia |

| Ivabradine | Heart rate reduction | Heart failure |

| 8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine | Antibacterial & Anti-inflammatory | Cardiovascular diseases |

This table highlights how 8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine compares with other known compounds in terms of biological activity and therapeutic applications.

Q & A

Q. Table 1: Key Reaction Parameters for Benzazepine Synthesis

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C (reflux) | Higher temps risk side reactions |

| Solvent | THF, DCM, or EtOAc | Polarity affects reaction rate |

| Catalyst | Pd/C or PtO₂ for hydrogenation | Reduces nitro/alkene groups |

| Purification | Column chromatography (SiO₂) | Removes unreacted propyl agents |

Basic Question: What analytical techniques are recommended for validating the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of:

- HPLC-UV/ELSD : To quantify purity (≥98%) and detect organic impurities. Reference standards (e.g., EP/USP pharmacopeia guidelines for benazepril hydrochloride) recommend reversed-phase C18 columns with acetonitrile/water gradients .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzazepine backbone and propyl substitution pattern. Compare chemical shifts to structurally similar compounds (e.g., 3,3,5,5-tetramethyl derivatives) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ or [M-Cl]⁻ ions) and fragmentation patterns.

Q. Table 2: Analytical Method Validation Parameters

| Technique | Detection Limit | Key Peaks/Features |

|---|---|---|

| HPLC-UV (254 nm) | 0.1% | Retention time: 8–12 min |

| ¹H NMR (400 MHz) | 1–5 mol% | δ 1.2–1.5 ppm (propyl CH₃) |

| HRMS (ESI+) | 0.01 ppm | m/z calculated for C₁₄H₂₁N·HCl |

Advanced Question: How can computational modeling guide experimental design for studying reactivity or pharmacological activity?

Methodological Answer:

Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways, transition states, and regioselectivity. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent effects, catalyst efficiency) . Molecular docking studies can also predict binding affinities to biological targets (e.g., neurotransmitter receptors), leveraging structural analogs like NIH 8310, a benzazepine derivative with documented CNS activity .

Advanced Question: What methodologies assess the impact of polymorphic forms on physicochemical properties?

Methodological Answer:

Polymorph screening involves:

- XRPD : To identify crystalline forms and unit cell parameters.

- DSC/TGA : Analyze thermal stability and melting points.

- Solvent-Mediated Recrystallization : Test solvents (e.g., ethanol, acetone) under varying temperatures to isolate metastable forms. For instance, polymorphs of 8-chloro-1-methyl-2-benzazepine hydrochloride showed divergent solubility profiles, impacting bioavailability .

Advanced Question: How should researchers address contradictions in pharmacological activity data between this compound and its analogs?

Methodological Answer:

Systematically compare substituent effects using structure-activity relationship (SAR) studies. For example, NIH 8377 (allyl-substituted benzazepine) exhibits differing receptor selectivity compared to propyl derivatives. Employ in vitro assays (e.g., radioligand binding for dopamine/serotonin receptors) and in silico simulations to isolate the role of the propyl group. Contradictions may arise from variations in lipophilicity or steric hindrance, necessitating multivariate statistical analysis .

Basic Question: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Follow MedChemExpress guidelines for benzazepine derivatives:

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.

- Store in airtight containers at 2–8°C to prevent hydrolysis.

- Emergency procedures: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Question: How can AI-driven tools like COMSOL Multiphysics enhance process scalability?

Methodological Answer:

AI models integrated with COMSOL simulate reactor dynamics (e.g., heat/mass transfer) to predict batch-to-continuous process scalability. For example, membrane separation parameters (e.g., pore size, pressure gradients) can be optimized using CRDC subclass RDF2050104 frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.